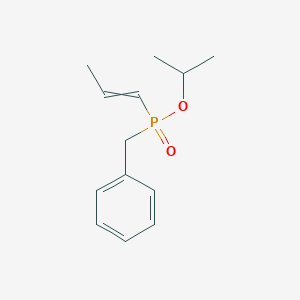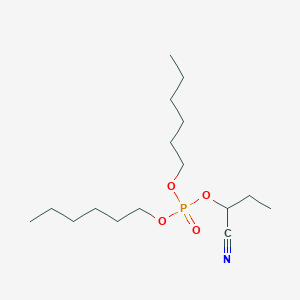
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol is a chiral amino alcohol with a long aliphatic chain. This compound is of interest due to its unique structural features, which include an amino group, a methoxy group, and a double bond within the carbon chain. These features make it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol typically involves several steps, starting from simpler precursorsThe reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mecanismo De Acción
The mechanism by which (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol exerts its effects is largely dependent on its interaction with biological membranes and proteins. The amino group can form hydrogen bonds, while the methoxy group and the aliphatic chain can interact with hydrophobic regions of proteins and membranes. These interactions can influence membrane fluidity and protein function, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-Amino-1-methoxyoctadecane: Lacks the double bond, making it less reactive in certain chemical reactions.
(2S,3R)-2-Amino-1-hydroxyoctadec-4-en-3-ol: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-one: Contains a carbonyl group, which significantly alters its chemical properties.
Uniqueness
What sets (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol apart is its combination of functional groups and stereochemistry, which provide a unique set of chemical and biological properties.
Propiedades
Número CAS |
172213-42-2 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-1-methoxyoctadec-4-en-3-ol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-22-2/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1 |
Clave InChI |
XVEUEBVMTCQRCS-RBUKOAKNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC=C[C@H]([C@H](COC)N)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



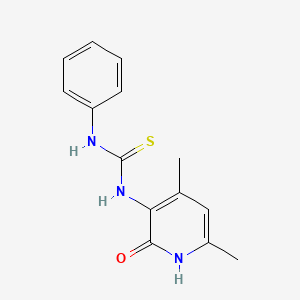
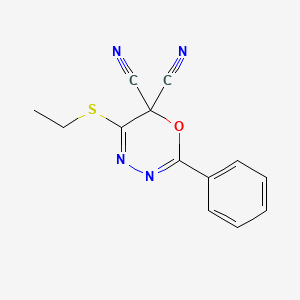




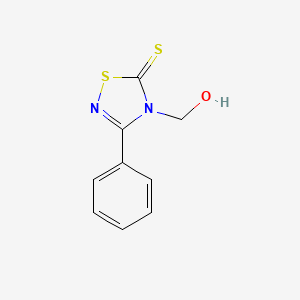

![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
